![molecular formula C20H20N2O5 B2483568 3,3'-(4-Methoxybenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] CAS No. 193888-08-3](/img/structure/B2483568.png)
3,3'-(4-Methoxybenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3'-(4-Methoxybenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.389. The purity is usually 95%.
BenchChem offers high-quality 3,3'-(4-Methoxybenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-(4-Methoxybenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Studies and Molecular Structures
- The study of Mn(III)-Schiff base-dicyanamide complexes, including compounds with 3-methoxy-2-hydroxybenzaldehyde and diamines, highlights their application in peroxidase mimics for catalytic studies. The synthesis and characterization of these complexes reveal insights into their structural and catalytic behaviors, particularly in the context of the rhombicity effect on peroxidase activity (Bermejo et al., 2017).
DNA Interaction and Photonic Materials
- Research on acridine-based DNA bis-intercalating agents explores the synthesis methods for compounds involving 4-methoxybenzylamine, underlining their potential in DNA interaction studies. This work provides a foundation for the development of tyrosine-based bis-acridine compounds, significant for their binding with DNA (Moloney et al., 2001).
- Investigations into biophotonic materials emphasize the structural and photonic characteristics of 3,5-bis(4-methoxybenzylidene)-1-methyl-4-piperidone and its chloride variant. These studies reveal their potential as biophotonic materials due to their unique molecular conformations and interactions (Nesterov, 2004).
Synthetic Approaches and Reactivity
- The synthesis and reactivity of N-(4-methoxybenzylidene)-N,N-dialkyliminium and related compounds provide insights into their chemical behavior, particularly in reactions with aliphatic amines. This research contributes to our understanding of the structural dynamics and potential applications of these compounds (Blokhin et al., 1990).
Potential in Photophysical and Biological Applications
- Silicon-containing bis-azomethines have been studied for their synthesis, structural characterization, and evaluation in photophysical properties and biological activity. This research underscores the utility of such compounds in UV light absorption and fluorescence, highlighting their potential in biological applications (Zaltariov et al., 2015).
Properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-(4-methoxyphenyl)methyl]-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-10-8-14(23)17(19(25)21-10)16(12-4-6-13(27-3)7-5-12)18-15(24)9-11(2)22-20(18)26/h4-9,16H,1-3H3,(H2,21,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAZJGAWINATOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CC=C(C=C2)OC)C3=C(C=C(NC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
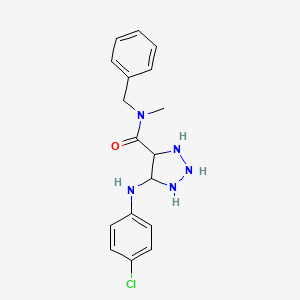
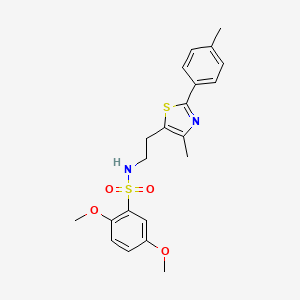
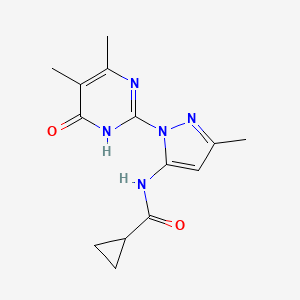


![N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2483493.png)

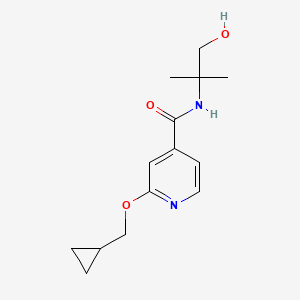
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide](/img/structure/B2483499.png)
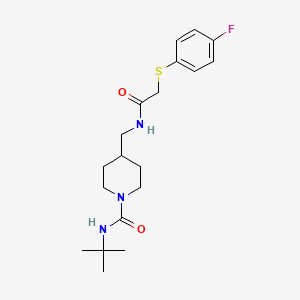
![8-fluoro-2-(pyrimidine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2483502.png)

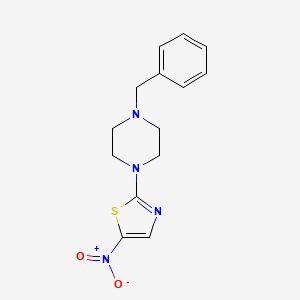
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2483506.png)
